Protac ppm-3
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Overview
Description
Protac ppm-3 is a selective proteolysis-targeting chimera (PROTAC) that functions as an ERK5 degrader. It exhibits a potent inhibitory concentration (IC50) of 62.4 nM. Unlike traditional inhibitors, this compound does not directly inhibit tumor cell growth but influences tumor progression by affecting macrophage differentiation .
Preparation Methods
The synthesis of Protac ppm-3 involves the creation of a heterobifunctional molecule that includes a ligand for the target protein (ERK5), a linker, and a ligand for an E3 ubiquitin ligase. The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds and click chemistry for assembling the components
Chemical Reactions Analysis
Protac ppm-3 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable structure.
Substitution: The molecule can undergo substitution reactions, particularly during its synthesis when different functional groups are introduced.
Click Chemistry: This is a key reaction in the synthesis of this compound, used to assemble the bifunctional molecule under near-physiological conditions.
Common reagents used in these reactions include organic solvents, catalysts, and specific ligands for the target protein and E3 ligase. The major products formed are the assembled PROTAC molecules, which are then purified and characterized for their biological activity.
Scientific Research Applications
Protac ppm-3 has several scientific research applications:
Chemistry: Used as a tool for studying protein degradation pathways and the efficacy of PROTAC technology.
Biology: Helps in understanding the role of ERK5 in cellular processes and its degradation.
Mechanism of Action
Protac ppm-3 exerts its effects by hijacking the ubiquitin-proteasome system. It binds to ERK5 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to ERK5, marking it for degradation by the proteasome. This process reduces the levels of ERK5 in the cell, thereby modulating its biological activity .
Comparison with Similar Compounds
Protac ppm-3 is unique in its selectivity for ERK5. Similar compounds include:
- PROTAC α-synuclein degrader 3
- PROTAC TTK degrader-1
- PROTAC TG2 degrader-1
- PROTAC BRD4 Degrader-16
- PROTAC SMARCA2 degrader-2
- PROTAC NSD3 degrader-1
These compounds target different proteins and have varying degrees of selectivity and efficacy
Properties
Molecular Formula |
C54H69N11O6S |
---|---|
Molecular Weight |
1000.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[7-[4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyphenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C54H69N11O6S/c1-34(36-18-20-37(21-19-36)47-35(2)56-33-72-47)57-50(68)43-30-39(66)32-65(43)52(70)48(54(3,4)5)59-46(67)17-11-9-10-14-24-63-25-27-64(28-26-63)38-22-23-41(45(29-38)71-8)58-53-55-31-44-49(60-53)61(6)42-16-13-12-15-40(42)51(69)62(44)7/h12-13,15-16,18-23,29,31,33-34,39,43,48,66H,9-11,14,17,24-28,30,32H2,1-8H3,(H,57,68)(H,59,67)(H,55,58,60)/t34-,39+,43-,48+/m0/s1 |
InChI Key |
QGJQNPNZAYRDMS-OESUUHGFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O |
Origin of Product |
United States |
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